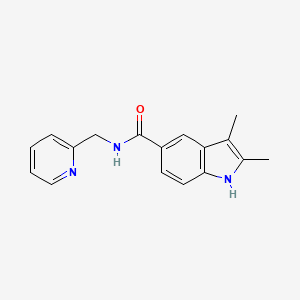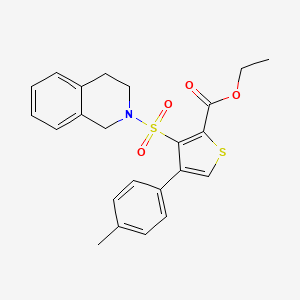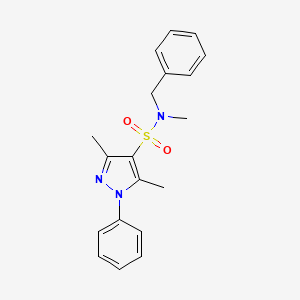![molecular formula C21H20ClFN4O3S B11266946 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11266946.png)
4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-fluorophenyl group and a piperazine ring attached to a 5-chloro-2-methoxybenzenesulfonyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the 4-fluorophenyl group and the piperazine ring. The final step involves the sulfonylation of the piperazine ring with 5-chloro-2-methoxybenzenesulfonyl chloride under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular functions such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone
- 2-(p-Substituted Phenyl)-5-(2-{4-[(p-chloro-fluorophenyl)=phenyl]piperazin-1-yl}-acetamido)-benzoxazoles
Uniqueness
What sets 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20ClFN4O3S |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
4-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C21H20ClFN4O3S/c1-30-19-7-4-16(22)12-20(19)31(28,29)27-10-8-26(9-11-27)21-13-18(24-14-25-21)15-2-5-17(23)6-3-15/h2-7,12-14H,8-11H2,1H3 |
InChI Key |
GCCABQDCQPSOTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate](/img/structure/B11266865.png)
![3-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B11266870.png)
![Methyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B11266876.png)


![2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-phenylacetamide](/img/structure/B11266890.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B11266894.png)
![4-methoxy-N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}aniline](/img/structure/B11266900.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11266920.png)

![N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide](/img/structure/B11266931.png)
![N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide](/img/structure/B11266935.png)
![5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11266936.png)
![N-(2-chlorophenyl)-2-[4,6-dioxo-5-(oxolan-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B11266937.png)
